4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide 4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 683763-98-6
VCID: VC11896100
InChI: InChI=1S/C18H20Cl2N2O3S/c1-3-4-12-22(2)26(24,25)14-10-8-13(9-11-14)18(23)21-16-7-5-6-15(19)17(16)20/h5-11H,3-4,12H2,1-2H3,(H,21,23)
SMILES: CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Molecular Formula: C18H20Cl2N2O3S
Molecular Weight: 415.3 g/mol

4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide

CAS No.: 683763-98-6

Cat. No.: VC11896100

Molecular Formula: C18H20Cl2N2O3S

Molecular Weight: 415.3 g/mol

* For research use only. Not for human or veterinary use.

4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide - 683763-98-6

Specification

CAS No. 683763-98-6
Molecular Formula C18H20Cl2N2O3S
Molecular Weight 415.3 g/mol
IUPAC Name 4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
Standard InChI InChI=1S/C18H20Cl2N2O3S/c1-3-4-12-22(2)26(24,25)14-10-8-13(9-11-14)18(23)21-16-7-5-6-15(19)17(16)20/h5-11H,3-4,12H2,1-2H3,(H,21,23)
Standard InChI Key HHYLBQXORLKJCV-UHFFFAOYSA-N
SMILES CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Canonical SMILES CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Introduction

4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide is a synthetic organic compound classified as a sulfonamide derivative. Sulfonamides are known for their diverse biological activities and applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's structure includes a sulfamoyl group attached to a benzamide backbone, with butyl and methyl substituents enhancing its physicochemical properties.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the Benzamide Core: Reacting 2,3-dichloroaniline with benzoyl chloride under controlled conditions.

  • Introduction of the Sulfonamide Group: Sulfonation using butylmethylsulfonyl chloride in the presence of a base like triethylamine.

  • Purification: The final product is purified using recrystallization or chromatography techniques.

Biological Activities

Sulfonamide derivatives like 4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide have been extensively studied for their pharmacological potential. While specific data on this compound may be limited, related compounds exhibit:

  • Antimicrobial Activity:

    • Effective against Gram-positive and Gram-negative bacteria.

    • Likely mechanism: Inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis.

  • Anti-inflammatory Properties:

    • Potential to inhibit cyclooxygenase (COX) enzymes or reduce cytokine production.

  • Anticancer Potential:

    • Some sulfonamides show activity against tumor cell lines by interfering with cell cycle progression or inducing apoptosis.

Table 2: Biological Activity of Related Compounds

Activity TypeExample CompoundObserved Effect
AntimicrobialBenzenesulfonamides (4a-j)MIC values as low as 6.63 mg/mL
Anti-inflammatorySulfamoyl derivatives~94% inhibition of edema
AnticancerN-acetyl sulfonamidesIC50 comparable to Vitamin C

Mechanism of Action

The sulfonamide group in such compounds mimics para-aminobenzoic acid (PABA), a substrate for bacterial DHPS. By competing with PABA, sulfonamides inhibit folate synthesis, essential for DNA replication in bacteria. In anti-inflammatory applications, these compounds may modulate prostaglandin synthesis or inflammatory signaling pathways.

Applications in Medicinal Chemistry

  • Drug Development:

    • Potential lead compound for designing inhibitors targeting bacterial or cancer pathways.

    • Use as a scaffold for developing multi-functional therapeutic agents.

  • Pharmacokinetics:

    • The presence of butyl and methyl groups may enhance lipophilicity and membrane permeability.

  • Research Tool:

    • Useful in studying sulfonamide-based inhibition mechanisms.

Limitations and Challenges

  • Solubility Issues:

    • Moderate solubility may limit bioavailability.

  • Resistance Development:

    • Bacterial resistance to sulfonamides poses a challenge for antimicrobial use.

  • Toxicity Concerns:

    • Potential off-target effects due to structural similarity with endogenous molecules.

Future Directions

Research on 4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide can focus on:

  • Structural modifications to improve potency and selectivity.

  • Formulation development to enhance solubility and bioavailability.

  • Preclinical studies to evaluate safety profiles and efficacy against specific diseases.

This article provides an overview of the chemical and biological significance of 4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide, highlighting its potential as a valuable compound in medicinal chemistry research and drug development initiatives.

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